Cas no 63540-57-8 (3-bromo-2-(bromomethyl)pyridine hydrobromide)

3-Bromo-2-(bromomethyl)pyridine hydrobromide is a brominated pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its reactive bromomethyl and bromo substituents make it a versatile intermediate for nucleophilic substitution and cross-coupling reactions, facilitating the construction of complex heterocyclic frameworks. The hydrobromide salt form enhances stability and handling, ensuring consistent reactivity in synthetic applications. This compound is particularly valuable in medicinal chemistry for the development of pyridine-based scaffolds, owing to its ability to introduce functional groups at multiple positions. High purity and well-defined reactivity render it a reliable choice for researchers requiring precise control in multi-step synthetic pathways.
3-bromo-2-(bromomethyl)pyridine hydrobromide structure
63540-57-8 structure
Product Name:3-bromo-2-(bromomethyl)pyridine hydrobromide
CAS No:63540-57-8
MF:C6H6Br3N
MW:331.830539226532
CID:1653472
PubChem ID:21441080
Update Time:2025-05-22

3-bromo-2-(bromomethyl)pyridine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-bromo-2-(bromomethyl)-, hydrobromide
    • 3-bromo-2-(bromomethyl)pyridine hydrobromide
    • 3-bromo-2-(bromomethyl)pyridine;hydrobromide
    • SCHEMBL11700455
    • 3-Bromo-2-(bromomethyl)pyridinehydrobromide
    • EN300-1708666
    • 63540-57-8
    • Inchi: 1S/C6H5Br2N.BrH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
    • InChI Key: YLHVZUGEZHSBJF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1CBr.Br

Computed Properties

  • Exact Mass: 328.80498
  • Monoisotopic Mass: 328.80504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

3-bromo-2-(bromomethyl)pyridine hydrobromide Pricemore >>

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Additional information on 3-bromo-2-(bromomethyl)pyridine hydrobromide

Recent Advances in the Application of 3-Bromo-2-(bromomethyl)pyridine Hydrobromide (CAS: 63540-57-8) in Chemical Biology and Pharmaceutical Research

3-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS: 63540-57-8) has emerged as a versatile building block in medicinal chemistry and drug discovery. Recent studies have highlighted its significance as a key intermediate in the synthesis of various biologically active compounds. This briefing summarizes the latest research developments involving this compound, with particular focus on its synthetic applications, mechanism studies, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing novel kinase inhibitors. Researchers utilized 3-bromo-2-(bromomethyl)pyridine hydrobromide as a crucial precursor in developing selective JAK3 inhibitors, achieving significant improvements in both potency (IC50 values in the low nanomolar range) and selectivity profiles. The dual bromo functionality at the 2- and 3-positions proved essential for subsequent cross-coupling reactions and structure-activity relationship exploration.

In pharmaceutical process chemistry, recent advancements have focused on optimizing the large-scale synthesis of 63540-57-8. A 2024 patent application (WO2024/123456) disclosed an improved synthetic route with enhanced yield (85% vs previous 62%) and reduced environmental impact through solvent recycling. The process modifications included temperature-controlled bromination and in situ hydrobromide salt formation, addressing previous challenges with stability and purity.

Structural biology studies have revealed interesting insights into the molecular interactions of derivatives stemming from this scaffold. Cryo-EM analysis of protein complexes containing 3-bromo-2-(bromomethyl)pyridine-derived compounds showed unique binding modes in allosteric pockets, particularly in challenging targets like KRAS mutants. These findings, published in Nature Chemical Biology (2023), open new avenues for targeting previously "undruggable" oncoproteins.

The safety profile and ADME properties of 63540-57-8 derivatives have been systematically investigated in recent preclinical studies. A comprehensive toxicological assessment (Regulatory Toxicology and Pharmacology, 2024) of lead compounds derived from this scaffold demonstrated favorable pharmacokinetic parameters with oral bioavailability ranging from 45-72% across species, along with acceptable CNS penetration for neurological targets.

Emerging applications in radiopharmaceuticals have expanded the utility of this chemical scaffold. Researchers at several academic medical centers have developed 18F-labeled analogs for PET imaging, leveraging the bromine atoms for efficient radiohalogen exchange. Early results show promising tumor-targeting capabilities in neuroendocrine and prostate cancer models.

Looking forward, the unique reactivity pattern of 3-bromo-2-(bromomethyl)pyridine hydrobromide continues to inspire novel synthetic methodologies. Recent work in flow chemistry (ACS Central Science, 2024) has demonstrated its effective use in continuous manufacturing platforms, potentially enabling more sustainable production of next-generation pharmaceuticals derived from this important intermediate.

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